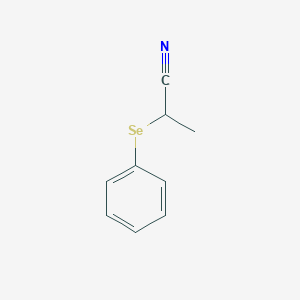
Propanenitrile, 2-(phenylseleno)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanenitrile, 2-(phenylseleno)- is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a propane chain, with a phenylseleno group (-SePh) attached to the second carbon of the propane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanenitrile, 2-(phenylseleno)- can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogenoalkanes with potassium selenocyanate (KSeCN) in the presence of a suitable solvent such as ethanol. The reaction proceeds under reflux conditions, resulting in the formation of the desired nitrile compound.
Another method involves the addition of phenylselenol to acrylonitrile, followed by oxidation to yield propanenitrile, 2-(phenylseleno)-. This reaction typically requires the use of an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄).
Industrial Production Methods
Industrial production of propanenitrile, 2-(phenylseleno)- may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propanenitrile, 2-(phenylseleno)- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The phenylseleno group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Potassium selenocyanate (KSeCN), ethanol
Major Products Formed
Oxidation: Selenoxide, selenone derivatives
Reduction: Primary amines
Substitution: Various substituted nitriles
Wissenschaftliche Forschungsanwendungen
Propanenitrile, 2-(phenylseleno)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of propanenitrile, 2-(phenylseleno)- involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the phenylseleno group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanenitrile: A simple aliphatic nitrile with a similar structure but lacking the phenylseleno group.
Phenylacetonitrile: Contains a phenyl group attached to the carbon adjacent to the nitrile group.
Benzonitrile: Contains a nitrile group directly attached to a benzene ring.
Uniqueness
Propanenitrile, 2-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical properties and reactivity compared to other nitriles. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
64432-48-0 |
|---|---|
Molekularformel |
C9H9NSe |
Molekulargewicht |
210.15 g/mol |
IUPAC-Name |
2-phenylselanylpropanenitrile |
InChI |
InChI=1S/C9H9NSe/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,1H3 |
InChI-Schlüssel |
FGDCCDUBTWTAGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
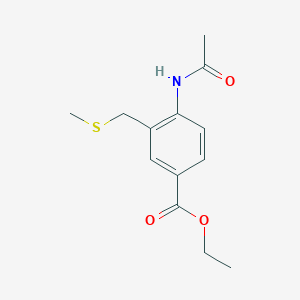
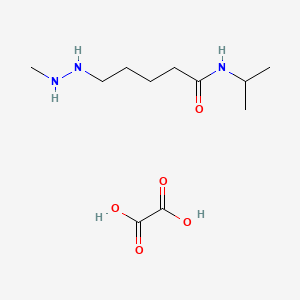
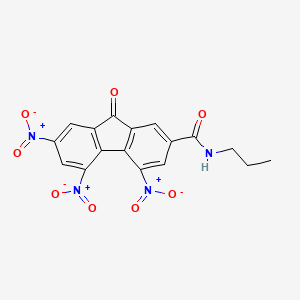
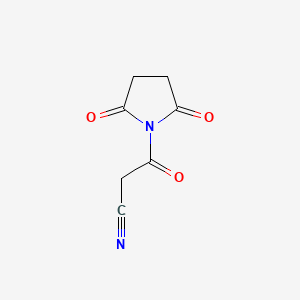
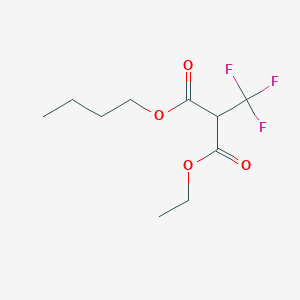
![4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol](/img/structure/B14500051.png)
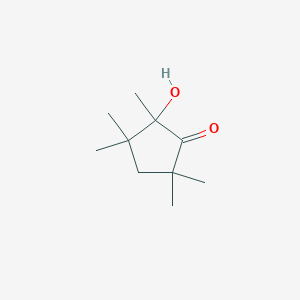
![6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14500062.png)

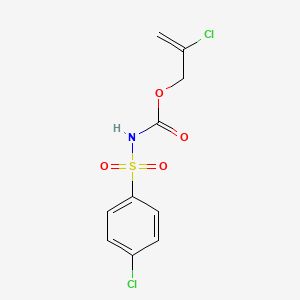
![4-[(Methanesulfonyl)methyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14500083.png)

![2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14500091.png)
